Lithium dichloro(phenyl)methanide

Description

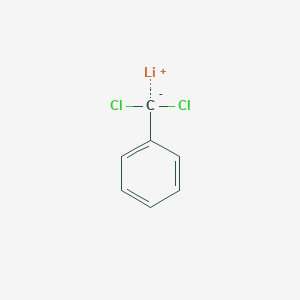

Lithium dichloro(phenyl)methanide (C$6$H$5$CCl$_2$Li) is a lithium salt of a dichloro(phenyl)methane anion. It is typically used as a strong base or nucleophile in organometallic chemistry, particularly in deprotonation or alkylation reactions. Its reactivity arises from the electron-withdrawing chlorine atoms, which stabilize the negative charge on the carbon atom adjacent to the phenyl group.

Properties

CAS No. |

3141-47-7 |

|---|---|

Molecular Formula |

C7H5Cl2Li |

Molecular Weight |

167.0 g/mol |

IUPAC Name |

lithium;dichloromethylbenzene |

InChI |

InChI=1S/C7H5Cl2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 |

InChI Key |

MBSUNQAKKKEWNB-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[C-](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium dichloro(phenyl)methanide can be synthesized through the reaction of phenyl lithium with dichloromethane. The reaction typically occurs in an anhydrous ether solvent at low temperatures to prevent side reactions. The general reaction is as follows:

PhLi+CH2Cl2→LiC(Cl2Ph)

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reagents are mixed under controlled conditions. The reaction is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF) to stabilize the reactive intermediates. The product is then purified through distillation or crystallization.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.

Addition Reactions: It can participate in addition reactions with electrophiles, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Such as alkyl halides or aryl halides.

Electrophiles: Such as carbonyl compounds (aldehydes, ketones).

Major Products:

Substitution Products: When reacted with alkyl halides, the major products are alkyl-substituted phenylmethanes.

Addition Products: When reacted with carbonyl compounds, the major products are alcohols after hydrolysis.

Scientific Research Applications

Lithium dichloro(phenyl)methanide is widely used in scientific research due to its versatility:

Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds.

Biology: It can be used to modify biological molecules for studying biochemical pathways.

Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of lithium dichloro(phenyl)methanide involves the nucleophilic attack of the carbon-lithium bond on electrophilic centers. The lithium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is utilized in various synthetic transformations to form complex organic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a theoretical analysis:

Dichloro(phenyl)arsine (CAS 696-28-6)

- Structure : C$6$H$5$AsCl$_2$ (arsenic-based).

- Toxicity : Classified as "highly toxic" in ().

- Key Differences : Unlike Lithium dichloro(phenyl)methanide, this compound contains arsenic instead of lithium and lacks the methanide anion. Its toxicity and environmental hazards are significantly higher.

Phenyl Phosphorus Thiodichloride (CAS 3497-00-5)

- Structure : C$6$H$5$PSCl$_2$.

- Reactivity : Contains sulfur and phosphorus, enabling diverse coordination chemistry.

- Key Differences : The presence of sulfur and phosphorus alters its electronic properties and reactivity compared to the lithium methanide, which relies on lithium’s small ionic radius and strong basicity.

Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)

- Structure : C${24}$H${26}$N$_2$OS•HCl (opioid derivative).

Data Table: Theoretical Comparison

| Compound | Core Formula | Central Atom | Toxicity | Primary Use |

|---|---|---|---|---|

| This compound | C$6$H$5$CCl$_2$Li | Lithium | Not reported | Organometallic synthesis |

| Dichloro(phenyl)arsine | C$6$H$5$AsCl$_2$ | Arsenic | Highly toxic | Chemical warfare agents (historical) |

| Phenyl phosphorus thiodichloride | C$6$H$5$PSCl$_2$ | Phosphorus | Moderate | Ligand in coordination chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.